Product packaging for METHYL 5-SULFANYLPENTANOATE(Cat. No.:CAS No. 83009-94-3)

METHYL 5-SULFANYLPENTANOATE

Cat. No.: B1660766
CAS No.: 83009-94-3
M. Wt: 148.23 g/mol
InChI Key: QPUJGZBRSXYOTP-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Ester Chemistry

Organosulfur compounds, which are organic molecules containing sulfur, are fundamental in chemical science due to their diverse properties and wide-ranging presence in nature and synthetic materials. wikipedia.orgbritannica.com From the essential amino acids cysteine and methionine to antibiotics like penicillin, the significance of sulfur in biological systems is profound. wikipedia.org In the realm of synthetic chemistry, organosulfur compounds are valued for their unique reactivity, often serving as key reagents and intermediates. britannica.comyoutube.com

Within this broad class of molecules, esters represent a significant functional group derived from an acid and an alcohol. wikipedia.org The combination of these two chemical entities, a sulfur-containing group and an ester, gives rise to sulfur-containing esters. These can be categorized into two main types: those where the sulfur atom is part of the acid component and those where it originates from the alcohol or mercaptan part. nih.gov Methyl 5-sulfanylpentanoate falls into the latter category, possessing both a methyl ester and a terminal thiol (-SH) group.

The chemistry of esters is characterized by the carbonyl group adjacent to an ether linkage, which imparts specific reactivity and physical properties. wikipedia.org Thioesters, a related class where an oxygen atom is replaced by sulfur, are also of significant interest, particularly in biochemistry and the synthesis of complex molecules. jmchemsci.comresearchgate.net Alkyl thioalkanoates, such as this compound, are part of this extended family, exhibiting properties influenced by both the ester and the sulfur-containing functional groups.

Significance of Sulfur-Containing Aliphatic Esters in Synthetic Chemistry

Sulfur-containing aliphatic esters are valuable intermediates and building blocks in organic synthesis. The presence of both an ester and a sulfur-containing group within the same molecule allows for a variety of chemical transformations. Aliphatic esters themselves are crucial components of many biologically active compounds and serve as versatile intermediates in the synthesis of pharmaceuticals. nih.gov

The thiol group in molecules like this compound is particularly reactive and can undergo a range of transformations, including thiol-disulfide exchange and reactions with electrophiles. researchgate.net This reactivity is harnessed in various applications, such as the development of drug delivery systems and the synthesis of polymers. For instance, the thiol group can be used to attach these molecules to other chemical entities, including proteins and nanoparticles.

Furthermore, the ester functionality can be hydrolyzed to a carboxylic acid or undergo transesterification, providing additional pathways for chemical modification. researchgate.net The interplay between the thiol and ester groups allows for the construction of complex molecular architectures. For example, sulfur-containing esters are used in the synthesis of flavor compounds and have been investigated as additives for lubricants. nih.govkataliz.org.ua

Research Landscape of this compound and Related Structures

Research on this compound and its analogs focuses on their synthesis and application in various fields of chemistry. The synthesis of such compounds can often be achieved through several routes. One common method involves the reaction of a bromo-substituted ester, like methyl 5-bromopentanoate, with a sulfur nucleophile. chemsrc.com

Studies on related sulfur-containing esters have explored their use as flavor compounds, demonstrating that the presence and position of the sulfur atom can significantly influence the odor profile. nih.govresearchgate.net In materials science, derivatives of similar structures are utilized in polymerization reactions. For example, compounds like poly(ethylene glycol) methyl ether 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoate are used as chain transfer agents in a process known as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. sigmaaldrich.com

The chemical properties of this compound make it a useful intermediate. The thiol group can be oxidized to form disulfides or further oxidized to sulfonic acids, while the ester can be modified as previously mentioned. This versatility allows for its incorporation into a wide array of more complex molecules.

Below are tables detailing the properties of this compound and a related compound, Methyl 5-hydroxypentanoate (B1236267), for comparison.

PropertyValue
Chemical Formula C6H12O2S
CAS Number 83009-94-3 chemsrc.com
Molecular Weight 148.22 g/mol
Synonyms Methyl 5-mercaptopentanoate
PropertyValue
Chemical Formula C6H12O3 scbt.com
CAS Number 14273-92-8 scbt.com
Molecular Weight 132.16 g/mol scbt.com
Synonyms Methyl 5-hydroxyvalerate, Methyl δ-hydroxyvalerate scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S B1660766 METHYL 5-SULFANYLPENTANOATE CAS No. 83009-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-sulfanylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-8-6(7)4-2-3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUJGZBRSXYOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563300
Record name Methyl 5-sulfanylpentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83009-94-3
Record name Methyl 5-sulfanylpentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-sulfanylpentanoate
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Synthetic Methodologies for Methyl 5 Sulfanylpentanoate and Its Derivatives

Direct Esterification and Thiolation Approaches

Direct approaches aim to form the target molecule by either creating the ester linkage on a pre-existing thiol-containing acid or by introducing the thiol group directly onto a pentanoate backbone.

A primary method is the direct esterification of 5-mercaptopentanoic acid. This reaction is typically achieved through Fischer-Speier esterification, where the carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.ukyoutube.com The reaction is reversible, and to drive it towards the product, an excess of methanol is often used, or the water generated is removed from the reaction mixture. masterorganicchemistry.com

Reaction Scheme: Fischer Esterification

5-Mercaptopentanoic acid reacts with methanol in the presence of an acid catalyst to yield methyl 5-sulfanylpentanoate and water.

More contemporary methods for direct thiolation involve the functionalization of carboxylic acid derivatives. For instance, visible light-mediated decarboxylative thiolation can be applied to redox-active esters derived from a suitable pentanoic acid precursor. This advanced methodology allows for the formation of the C-S bond under mild conditions.

Precursor-Based Synthesis Strategies

These strategies involve the multi-step conversion of readily available precursors, where the thiol functionality is introduced onto a pre-formed methyl pentanoate scaffold.

Routes from Halogenated Pentanoic Acids and Esters

A common and versatile pathway to this compound begins with methyl 5-halopentanoate (e.g., chloro- or bromo-). The halogen atom serves as an excellent leaving group for nucleophilic substitution by a sulfur-containing nucleophile. Several sources of sulfur can be employed in this Sₙ2 reaction. pearson.comchemistrysteps.com

Sodium Hydrosulfide (B80085) (NaSH): Direct reaction with NaSH is a straightforward method. However, the product thiolate is also a potent nucleophile and can react with another molecule of the haloester to form a thioether (sulfide) byproduct. Using a large excess of sodium hydrosulfide can help minimize this side reaction. chemistrysteps.com

Thiourea: This reagent provides a more controlled approach. Thiourea first attacks the haloester to form a stable, crystalline isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired thiol, avoiding the formation of thioether byproducts. youtube.comias.ac.in

Sodium Thiosulfate (B1220275) (Na₂S₂O₃): Reaction with sodium thiosulfate forms a Bunte salt (S-alkyl thiosulfate). Subsequent acidic hydrolysis of the Bunte salt cleanly yields the thiol. youtube.com

Sulfur NucleophileIntermediateKey Advantages/Disadvantages
Sodium Hydrosulfide (NaSH)Thiolate (in situ)Advantage: Atom-economical, one step. Disadvantage: Risk of thioether byproduct formation.
Thiourea ((NH₂)₂CS)Isothiouronium SaltAdvantage: Forms a stable, isolable intermediate; minimizes side reactions. Disadvantage: Two-step process (salt formation and hydrolysis).
Sodium Thiosulfate (Na₂S₂O₃)Bunte SaltAdvantage: Clean reaction with a stable intermediate. Disadvantage: Requires a separate hydrolysis step.

Conversion via Thioacetates and Dithiocarbonates

To circumvent the issues of over-alkylation and the handling of odorous thiols, precursors that mask the thiol functionality are widely used. Thioacetates and dithiocarbonates are prominent examples.

The synthesis begins by reacting methyl 5-halopentanoate with a salt of thioacetic acid (e.g., potassium thioacetate) to form methyl 5-(acetylthio)pentanoate. wikipedia.org This thioester intermediate is significantly less odorous and more stable than the free thiol. The protective acetyl group is then readily cleaved by hydrolysis (acidic or basic) or aminolysis to release the sulfanyl (B85325) group. imreblank.chresearchgate.net

Reaction Scheme: Thioacetate (B1230152) Route

CH₃OOC-(CH₂)₄-Br + KSAc → CH₃OOC-(CH₂)₄-SAc + KBr

CH₃OOC-(CH₂)₄-SAc + H₂O/OH⁻ → CH₃OOC-(CH₂)₄-SH + AcO⁻

Similarly, dithiocarbonate intermediates, also known as xanthates, can be formed by reacting the haloester with a salt like potassium ethyl xanthate. The resulting dithiocarbonate can then be hydrolyzed or reduced to furnish the final thiol product.

IntermediateFormation ReagentDeprotection Method
ThioacetatePotassium ThioacetateHydrolysis (acid or base), Aminolysis
Dithiocarbonate (Xanthate)Potassium Ethyl XanthateHydrolysis, Reduction (e.g., with LiAlH₄)

Methods Involving Insertion of Elemental Sulfur

Elemental sulfur (S₈) can be used as a direct source of the sulfur atom. This method typically involves the preparation of a highly reactive organometallic intermediate from methyl 5-halopentanoate. For example, the haloester can be converted into its corresponding Grignard reagent, methyl 5-(magnesiobromo)pentanoate. This organomagnesium compound then reacts with elemental sulfur. The initial reaction forms a magnesium thiolate, which upon acidic workup, is protonated to give this compound. youtube.com

A more recent approach involves the photocatalyzed, three-component coupling of aldehydes, alkenes, and elemental sulfur to form thioesters, highlighting modern methods of incorporating elemental sulfur into organic molecules. organic-chemistry.orgresearchgate.net

Radical Addition Reactions in Synthesis of Analogues

Radical-based reactions provide a powerful method for C-S bond formation, particularly for the synthesis of analogues from unsaturated precursors. The thiol-ene reaction involves the anti-Markovnikov addition of a thiol-containing molecule across a double bond, typically initiated by UV light or a radical initiator like AIBN. wikipedia.orgacsgcipr.org

To synthesize this compound, one could start with methyl pent-4-enoate. The radical addition of hydrogen sulfide (B99878) (H₂S) across the terminal double bond would place the thiol group at the terminal (C5) position, yielding the desired product. google.com Alternatively, using thioacetic acid in a thiol-ene reaction followed by hydrolysis of the resulting thioacetate provides a more controlled route. nih.gov This method is highly efficient and valued for its "click chemistry" characteristics. alfa-chemistry.com

Reaction Scheme: Radical Addition CH₃OOC-(CH₂)₂-CH=CH₂ + H-S-R --(Initiator)--> CH₃OOC-(CH₂)₄-S-R (Where H-S-R can be H₂S or Thioacetic Acid)

Stereoselective and Asymmetric Synthesis of Chiral Sulfanylpentanoates

The synthesis of chiral sulfanylpentanoates, where a stereocenter exists on the carbon chain, requires advanced stereoselective methods. While direct asymmetric approaches to thiols were historically challenging, several strategies can be envisioned for creating chiral derivatives of this compound. nih.govacs.orgacs.org

One common strategy is to start with a chiral precursor. For example, a chiral methyl 5-hydroxypentanoate (B1236267) can be synthesized or sourced from the chiral pool. The hydroxyl group can then be converted to a sulfanyl group via a stereospecific substitution reaction that proceeds with inversion of configuration. A typical method involves activating the alcohol, for instance, through a Mitsunobu reaction with thioacetic acid, followed by deacetylation. beilstein-journals.org

Another approach involves the asymmetric reduction of a keto-ester precursor, such as methyl 5-oxo-4-phenylpentanoate, using chiral reducing agents or catalysts to establish a chiral alcohol. This alcohol can then be converted to the corresponding chiral thiol.

Catalytic asymmetric methods, such as the chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides with a sulfur nucleophile, represent the forefront of chiral thiol synthesis and could be adapted to suitable precursors for chiral sulfanylpentanoates. acs.orgacs.org The synthesis of enantiopure thiols remains a significant area of research, driven by their importance in medicinal chemistry and materials science. nih.govelsevierpure.com

Advanced Purification and Characterization Techniques in Synthetic Pathways

The successful synthesis of this compound is contingent upon rigorous purification and thorough characterization to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed. Given the volatile and potentially odorous nature of thiols, appropriate handling and purification techniques are paramount.

Purification Techniques:

Following the synthesis, the crude this compound is typically isolated by extraction and then subjected to one or more purification methods.

Distillation: Fractional distillation under reduced pressure is a primary method for purifying volatile thiols and esters. This technique separates compounds based on their boiling points. Lowering the pressure allows the distillation to be carried out at a lower temperature, which is crucial for preventing the thermal decomposition of the thiol and minimizing the potential for side reactions, such as disulfide formation through oxidation.

Chromatography: Column chromatography is another powerful tool for the purification of this compound. Silica gel is a common stationary phase for the separation of moderately polar compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can be employed to effectively separate the desired ester from non-polar impurities and more polar byproducts. For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC) can be utilized, often in a reverse-phase mode.

Characterization Techniques:

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the hydrogen environments in the molecule. The spectrum of this compound is expected to show distinct signals for the methyl ester protons (a singlet), the methylene (B1212753) protons adjacent to the ester and thiol groups, and the other methylene protons in the alkyl chain. The chemical shifts and coupling patterns of these signals are characteristic of the compound's structure.

¹³C NMR: Carbon-13 NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the carbons of the pentanoate chain, including the carbon bearing the sulfanyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm the molecular formula. The fragmentation pattern would likely show characteristic losses of the methoxy group from the ester and fragmentation of the alkyl chain, which can be used to further confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit a characteristic absorption band for the S-H stretch of the thiol group, typically in the region of 2550-2600 cm⁻¹. Additionally, a strong absorption band corresponding to the C=O stretch of the ester group will be observed around 1735-1750 cm⁻¹.

Interactive Data Tables

Below are tables summarizing the expected analytical data for this compound based on analogous compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-SH ~1.3 - 1.6t~7-8
-CH ₂-SH~2.5 - 2.7q~7-8
-CH ₂-CH₂SH~1.6 - 1.8m-
-CH ₂-CH₂COOCH₃~1.5 - 1.7m-
-CH ₂-COOCH₃~2.3 - 2.5t~7
-O-CH~3.6 - 3.7s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C =O~173 - 175
-O-C H₃~51 - 53
-C H₂-COOCH₃~33 - 35
-C H₂-CH₂COOCH₃~23 - 25
-C H₂-CH₂SH~30 - 32
-C H₂-SH~24 - 26

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
S-H stretch2550 - 2600Weak to Medium
C=O stretch (Ester)1735 - 1750Strong
C-O stretch (Ester)1150 - 1300Strong
C-H stretch (sp³)2850 - 3000Medium to Strong

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
[M]+Molecular Ion
[M - OCH₃]+Loss of methoxy group
[M - COOCH₃]+Loss of carbomethoxy group
[CH₂(CH₂)₃SH]+Cleavage of the ester group

Insufficient Information Found to Generate a Detailed Article on the Chemical Reactivity of this compound

Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information available on the chemical compound "this compound" to fulfill the detailed requirements of the requested article. While general principles of reactivity for its constituent functional groups—a terminal sulfanyl (-SH) group and a methyl ester (-COOCH3) moiety—are well-established in organic chemistry, specific mechanistic investigations, detailed research findings, and data tables pertaining directly to this compound could not be located.

The planned article was to be structured around the "Chemical Reactivity and Mechanistic Investigations of this compound," with specific subsections dedicated to the reactivity of both the terminal sulfanyl group and the methyl ester moiety. This included topics such as nucleophilic reactions, thiol-ene click chemistry, disulfide bond formation, transesterification, and hydrolytic transformations.

General chemical knowledge suggests that the terminal sulfanyl group would likely undergo nucleophilic attack on electrophiles and participate in radical additions to alkenes (thiol-ene reactions). It would also be susceptible to oxidation to form disulfides. Similarly, the methyl ester group would be expected to undergo transesterification in the presence of other alcohols and hydrolysis under controlled acidic or basic conditions.

However, without specific studies on this compound, any attempt to provide a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables" as requested would be speculative and would not meet the required standard of scientific rigor. The user's strict instructions to adhere to a specific outline and to include detailed, compound-specific information cannot be met with the currently available information.

Therefore, the generation of the requested article is not possible at this time due to the absence of specific scientific research on the chemical reactivity and mechanistic behavior of this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Sulfanylpentanoate

Intramolecular Cyclization and Rearrangement Pathways

The structure of Methyl 5-Sulfanylpentanoate, featuring a terminal thiol (-SH) group and an ester functionality separated by a four-carbon chain, suggests the potential for intramolecular cyclization to form a six-membered heterocyclic ring, specifically a derivative of tetrahydro-2H-thiopyran. This type of reaction is generally plausible for bifunctional molecules where the reactive groups are positioned to allow for the formation of a thermodynamically stable five- or six-membered ring.

The most probable pathway for such a cyclization would be an intramolecular thio-acyl substitution. In this mechanism, the nucleophilic sulfur atom of the thiol group would attack the electrophilic carbonyl carbon of the ester. This reaction would likely require activation, either by a base to deprotonate the thiol, forming a more nucleophilic thiolate, or by an acid to protonate the ester carbonyl, making it more electrophilic. The reaction would proceed through a tetrahedral intermediate, followed by the elimination of methanol (B129727) to yield the cyclic thioester, tetrahydro-2H-thiopyran-2-one.

Hypothetical Intramolecular Cyclization Pathway:

StepDescriptionIntermediate/Product
1. ActivationDeprotonation of the thiol group by a base to form a thiolate anion.Methyl 5-thiolatepentanoate
2. Nucleophilic AttackIntramolecular attack of the thiolate on the ester carbonyl carbon.Cyclic tetrahedral intermediate
3. EliminationElimination of the methoxy (B1213986) group (-OCH3) as a leaving group.Tetrahydro-2H-thiopyran-2-one

At present, there are no specific studies detailing rearrangement pathways for this compound. Generally, rearrangements in similar aliphatic esters are not common unless specific structural features that promote such reactions (e.g., carbocation formation on the alkyl chain) are present or induced.

Chemo- and Regioselectivity in Complex Reaction Systems

In complex reaction systems where other functional groups or electrophiles are present, the chemo- and regioselectivity of this compound would be dictated by the relative reactivity of its thiol and ester moieties.

Chemoselectivity:

The thiol group is generally a soft and highly effective nucleophile, particularly in its deprotonated thiolate form. In the presence of soft electrophiles, such as alkyl halides or Michael acceptors, the thiol group would be expected to react preferentially over the harder oxygen nucleophiles of the ester group (either the carbonyl or ether oxygen). Conversely, in reactions with hard electrophiles, the ester group might be more reactive, for instance, in hydrolysis or transesterification under acidic or basic conditions.

Regioselectivity:

The concept of regioselectivity for this compound would primarily be relevant in reactions involving the unsymmetrical nature of the molecule. For instance, in an intramolecular cyclization, the regioselectivity is predetermined by the positions of the thiol and ester groups, leading to the formation of a six-membered ring. In intermolecular reactions, the thiol group at the C-5 position provides a specific site for nucleophilic attack.

Detailed experimental data and comparative studies are necessary to establish the precise chemo- and regioselective behavior of this compound in various complex reaction environments. Such studies would involve competitive reactions with different electrophiles and nucleophiles to quantify the selectivity and elucidate the underlying electronic and steric factors.

Applications of Methyl 5 Sulfanylpentanoate in Advanced Chemical Research

Role as a Synthetic Building Block for Complex Organic Molecules

The unique structure of methyl 5-sulfanylpentanoate, featuring both a nucleophilic thiol and an electrophilic ester, allows it to participate in a wide array of chemical transformations. The thiol group can be readily oxidized or alkylated, while the ester can undergo hydrolysis, amidation, or reduction. This dual reactivity is strategically exploited by synthetic chemists to construct elaborate molecular architectures.

One notable application is in the synthesis of heterocyclic compounds. The thiol group can react with various electrophiles to form sulfur-containing rings, which are common motifs in pharmaceuticals and agrochemicals. For instance, it can serve as a precursor in the formation of substituted tetrahydrothiophenes or other sulfur-bridged cyclic systems. The pentanoate backbone provides a flexible spacer, influencing the conformation and properties of the final molecule.

Utilization in Polymer Science and Engineering

In the field of polymer science, this compound and its derivatives have emerged as important tools for creating advanced materials with controlled properties and functionalities.

This compound is particularly valuable as a precursor for synthesizing chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a prominent type of RDRP. acs.orgcmu.edu RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. cmu.edu

The thiol group of this compound can be converted into a thiocarbonylthio group (e.g., dithioester, trithiocarbonate, or dithiocarbamate), which is the key functional group of a RAFT agent. google.com These RAFT agents mediate the polymerization process by reversibly transferring the growing polymer chain, thereby providing control over the polymerization. cmu.edu The choice of the thiocarbonylthio group and the substituent derived from the thiol (the "R group" in RAFT terminology) influences the agent's reactivity and its suitability for different types of monomers. rsc.org

Table 1: Examples of Monomers Polymerized Using RAFT Agents Derived from Thiol Precursors

Monomer Class Specific Examples
Styrenes Styrene
Acrylates Methyl acrylate, Ethyl acrylate, Butyl acrylate
Methacrylates Methyl methacrylate (B99206) (MMA)
Acrylamides N-isopropylacrylamide
Vinyl Esters Vinyl acetate (B1210297)

This table showcases the versatility of RAFT polymerization, a technique where thiol-derived chain transfer agents are crucial for controlling the polymerization of a wide range of monomer families. acs.org

The ester group of the original this compound molecule can be retained in the final RAFT agent, providing an additional site for post-polymerization modification of the resulting polymer.

Beyond its role in synthesizing RAFT agents, the this compound moiety can be directly incorporated into polymer chains to impart specific functionalities. The pendant thiol group along the polymer backbone is a highly reactive site for subsequent chemical modifications.

This "post-polymerization modification" approach is a powerful strategy for creating functional materials. For example, thiol-containing polymers can be used for:

Surface Modification: Grafting polymers onto surfaces to alter properties like wettability or biocompatibility.

Nanoparticle Functionalization: Attaching targeting ligands, drugs, or imaging agents to polymer-based nanoparticles.

Hydrogel Formation: Cross-linking polymer chains through disulfide bond formation or other thiol-specific reactions to create hydrogels for biomedical applications.

The presence of the sulfanyl (B85325) group allows for highly efficient and specific "click" chemistry reactions, such as thiol-ene or thiol-yne reactions, enabling the covalent attachment of a wide variety of molecules under mild conditions.

Precursor for Bio-Conjugation and Chemical Biology Probes

The reactivity of the thiol group makes this compound an excellent starting material for the synthesis of probes used in chemical biology to study complex biological processes. nih.govchemicalprobes.org These probes are molecules designed to interact with specific biological targets, such as proteins or nucleic acids, and report on their presence or activity. nih.gov

The synthetic process often involves modifying the this compound molecule to create a heterobifunctional linker. In a typical strategy, the thiol group is protected or used as an attachment point for one part of the probe, while the ester group is modified to connect to another functional unit. For example, the ester can be hydrolyzed to a carboxylic acid and then coupled to an amine-containing reporter molecule (like a fluorophore or biotin) via amide bond formation. The deprotected thiol can then be used to attach the probe to a target molecule, often by reacting with a cysteine residue in a protein.

An illustrative synthetic scheme might involve the following steps:

Amidation: The methyl ester of this compound is reacted with a molecule containing a primary amine and another functional group (e.g., a protected alkyne or azide for "click" chemistry).

Thiol Reaction: The thiol group is then used to link this modified linker to a molecule of interest, for example, a drug molecule or a targeting ligand. nih.gov

Final Conjugation: The now-installed alkyne or azide can be used to "click" the entire assembly to a biological target or a reporter molecule.

This modular approach allows chemists to synthetically elaborate on the simple this compound scaffold to create sophisticated tools for probing biological systems. nih.gov

Theoretical and Computational Chemistry Studies of Methyl 5 Sulfanylpentanoate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within a molecule. For methyl 5-sulfanylpentanoate, these methods can provide detailed information about the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

The electronic structure of a molecule is a quantum state of its electrons. A primary goal of quantum chemistry is to solve the Schrödinger equation for a molecule to determine its electronic structure. wikipedia.org The bonding in this compound is characterized by a combination of covalent bonds typical of an aliphatic ester and a thiol. The ester group (-COOCH₃) features a planar arrangement of atoms due to the sp² hybridization of the carbonyl carbon and the delocalization of pi-electrons across the O=C-O system. The thiol group (-SH) at the terminus of the pentyl chain introduces a sulfur atom with lone pairs of electrons, which significantly influences the molecule's reactivity and intermolecular interactions.

Quantum chemical calculations, such as those based on Hartree-Fock theory or more advanced methods that include electron correlation, can be used to compute key properties that describe the electronic structure. These include bond lengths, bond angles, and dihedral angles. For this compound, the C=O bond in the ester group is expected to be significantly shorter and stronger than the C-O single bonds. The C-S and S-H bonds of the thiol group have characteristic lengths and vibrational frequencies that can be predicted with high accuracy.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would show regions of high electron density (negative potential) around the oxygen atoms of the ester group and the sulfur atom of the thiol group, indicating their nucleophilic character. Conversely, regions of low electron density (positive potential) would be expected around the carbonyl carbon and the hydrogen atom of the thiol group, highlighting their electrophilic nature.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. In this compound, the HOMO is likely to be localized on the sulfur atom, with its lone pair of electrons being the most available for donation in a chemical reaction. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity.

Table 1: Predicted Geometrical Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O1.21 Å
C-O (ester)1.34 Å
O-CH₃1.43 Å
C-S1.82 Å
S-H1.34 Å
Bond AngleO=C-O125°
C-S-H96°

Density Functional Theory (DFT) Applications for Reactivity and Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov DFT calculations can provide valuable insights into the reactivity of this compound and help elucidate the mechanisms of reactions in which it participates.

Chemical Potential (μ): Related to the escaping tendency of electrons. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the presence of both an electrophilic center (the carbonyl carbon) and nucleophilic centers (the sulfur and oxygen atoms) suggests a rich and varied reactivity. DFT calculations can be used to quantify the electrophilicity and nucleophilicity of different sites within the molecule.

Local reactivity descriptors, such as the Fukui functions, provide information about the reactivity of specific atomic sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui functions would likely show that the carbonyl carbon is the most susceptible site for nucleophilic attack, while the sulfur atom is the most favorable site for electrophilic attack.

DFT can also be used to model reaction mechanisms by calculating the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction kinetics. For example, the hydrolysis of the ester group or the oxidation of the thiol group in this compound could be modeled using DFT to determine the most likely reaction pathways.

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorSymbolPredicted Value (eV)
HOMO EnergyE_HOMO-6.5
LUMO EnergyE_LUMO-0.5
HOMO-LUMO GapΔE6.0
Chemical Potentialμ-3.5
Chemical Hardnessη3.0
Electrophilicity Indexω2.04

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

This compound has a flexible aliphatic chain, allowing for a large number of possible conformations due to rotation around the C-C single bonds. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. This can be achieved by systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformation. For the pentyl chain, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. The relative orientation of the ester and thiol groups will also significantly impact the conformational preferences.

Molecular dynamics simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by Newton's laws. The forces between the atoms are calculated using a force field, which is a set of empirical potential energy functions. MD simulations can be used to explore the conformational landscape of this compound at a given temperature, providing information about the populations of different conformers and the rates of interconversion between them. These simulations can reveal how the molecule's shape fluctuates over time and how it might interact with other molecules in a solution.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov For this compound, these predictions can aid in its identification and characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretching of the ester group (predicted around 1735-1750 cm⁻¹), the S-H stretching of the thiol group (predicted around 2550-2600 cm⁻¹), and various C-H and C-O stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods that calculate the magnetic shielding around each nucleus. These predictions can be invaluable for assigning the peaks in an experimental NMR spectrum. For this compound, distinct chemical shifts would be expected for the protons and carbons of the methyl ester group, the methylene (B1212753) groups of the pentyl chain, and the thiol group.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated using time-dependent DFT (TD-DFT). These transitions correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the most significant electronic transition is likely to be the n → π* transition of the carbonyl group.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRC=O Stretch1740 cm⁻¹
S-H Stretch2570 cm⁻¹
¹H NMR-OCH₃3.6 ppm
-SH1.3 ppm
¹³C NMRC=O172 ppm
-CH₂SH25 ppm
UV-Visλ_max (n → π*)~210 nm

In Silico Design of Novel Derivatives and Reaction Pathways

Computational chemistry plays a crucial role in the in silico design of new molecules with desired properties. By modifying the structure of this compound in a computational model, it is possible to predict how these changes will affect its electronic properties, reactivity, and other characteristics.

For example, derivatives of this compound could be designed to enhance its reactivity or to introduce new functionalities. By substituting different groups on the aliphatic chain or by modifying the ester or thiol groups, it is possible to tune the molecule's properties. For instance, the introduction of electron-withdrawing groups could increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to hydrolysis. Conversely, the introduction of electron-donating groups could enhance the nucleophilicity of the sulfur atom.

Computational methods can also be used to explore and design novel reaction pathways involving this compound. By calculating the thermodynamics and kinetics of potential reactions, it is possible to identify promising synthetic routes to new compounds. This in silico approach can save significant time and resources in the laboratory by allowing chemists to focus on the most viable synthetic strategies. For example, the feasibility of using this compound as a building block in the synthesis of more complex sulfur-containing heterocycles could be investigated computationally before any experimental work is undertaken.

Advanced Analytical Characterization Methodologies in Research Contexts

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of the purity of methyl 5-sulfanylpentanoate and the analysis of complex samples containing this compound.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. researchgate.net For purity assessment of this compound, a reversed-phase HPLC method would be most suitable.

Table 3: Typical HPLC Parameters for the Analysis of this compound
ParameterDescription
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate1.0 mL/min
DetectionUV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector
TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography (GC) GC is an ideal method for separating and analyzing volatile compounds like this compound. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase.

Table 4: Typical GC Parameters for the Analysis of this compound
ParameterDescription
ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms)
Carrier GasHelium or Nitrogen
InjectionSplit/Splitless injector
Oven ProgramTemperature programming (e.g., initial hold at 50 °C, ramp to 250 °C)
DetectionFlame Ionization Detector (FID) for quantitation or Mass Spectrometer (GC-MS) for identification and quantitation

Advanced Hyphenated Techniques (e.g., LC-MS/MS for related compounds)

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical power. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for analyzing complex mixtures and quantifying trace-level compounds. nih.govrsc.org

In the context of this compound research, LC-MS/MS would be invaluable for:

Identifying and Quantifying Impurities: The high selectivity and sensitivity of LC-MS/MS allow for the detection of synthesis-related impurities or degradation products at very low concentrations. nih.govmdpi.com

Metabolite Identification: If studying the metabolic fate of this compound, LC-MS/MS can identify and quantify its metabolites in biological matrices. nih.gov

Trace Analysis: This technique is capable of detecting the compound in complex environmental or biological samples.

The method typically involves an HPLC separation followed by ionization of the analyte (e.g., via electrospray ionization, ESI). In the mass spectrometer, a specific precursor ion corresponding to the compound of interest is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise. nih.gov

X-Ray Crystallography for Elucidation of Solid-State Structure (if applicable for derivatives or complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous information on bond lengths, bond angles, and stereochemistry. nih.gov

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction is not feasible. However, this technique would be highly applicable to solid derivatives or metal complexes of the compound. If a crystalline derivative were synthesized, X-ray crystallography could elucidate its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the thiol group. mdpi.comresearchgate.netresearchgate.net This structural information is critical in fields like materials science and drug design. nih.gov

In-Depth Analysis of this compound: A Compound Shrouded in Scientific Obscurity

Intensive research efforts to compile a comprehensive scientific article on the chemical compound this compound have revealed a significant lack of available data across scientific literature and chemical databases. Despite a thorough investigation into its chemical properties, synthesis, and biological interactions, information specifically pertaining to this molecule remains elusive. This scarcity of information prevents a detailed exploration of its role in various biochemical systems as initially outlined.

While the primary subject of this inquiry, this compound, appears to be a compound not widely studied or documented, several structurally related molecules have been identified in the course of this investigation. These related compounds, sharing the pentanoate backbone but with variations in their functional groups, offer a glimpse into the chemical landscape surrounding the target molecule.

Structurally Related Analogs of this compound

Several analogs with modifications to the sulfanyl (B85325) group or the pentanoate chain have been noted in chemical literature. These include:

Methyl 5,5-bis(sulfanyl)pentanoate: This compound features two sulfanyl groups at the 5-position of the methyl pentanoate chain.

Acetyl (4R)-4-methyl-5-sulfanylpentanoate: This analog introduces a methyl group at the 4-position and an acetyl group on the sulfur atom.

Methyl 5-hydroxypentanoate (B1236267): In this molecule, the sulfanyl group is replaced by a hydroxyl group.

Methyl 5-aminopentanoate: This analog contains an amino group in place of the sulfanyl group.

The existence of these related compounds suggests that the underlying methyl pentanoate structure is a common scaffold in chemical synthesis and research. However, the specific combination of a methyl ester and a terminal sulfanyl group in the form of this compound is not prominently featured in accessible scientific records.

Due to the absence of specific data for this compound, it is not possible to provide a detailed analysis of its biological and biochemical interactions as requested. The following sections, which were intended to form the core of the article, cannot be populated with scientifically accurate and specific information:

Biological and Biochemical Interactions of Sulfanylpentanoates Excluding Prohibited Data

Studies on Analogues in Metabolic Pathways and Biochemical Transformations (focus on chemical role)

Further research and synthesis of Methyl 5-sulfanylpentanoat are required before a comprehensive understanding of its chemical and biological profile can be established. Without foundational data on its existence, properties, and reactivity, any discussion of its biochemical interactions would be purely speculative and fall outside the requested standards of a scientifically rigorous article.

Compound Nomenclature

Q & A

Q. What are the established synthetic routes for methyl 5-sulfanylpentanoate, and what methodological considerations ensure reproducibility?

this compound is typically synthesized via thiol-esterification or nucleophilic substitution. Key steps include controlled pH conditions to prevent oxidation of the sulfhydryl group and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Reproducibility hinges on precise stoichiometric ratios (e.g., 1:1.2 molar ratio of pentanoic acid to methyl thiol) and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • GC-MS : Quantifies purity and identifies volatile byproducts (e.g., methyl disulfides) with a detection limit of ~0.1 ppm.
  • NMR (¹H/¹³C) : Confirms structural integrity; the sulfhydryl proton appears as a singlet at δ 1.4–1.6 ppm in CDCl₃.
  • FTIR : Validates ester (C=O stretch at 1740 cm⁻¹) and thiol (S-H stretch at 2550 cm⁻¹) functional groups. Statistical validation (e.g., triplicate measurements) is critical to ensure data reliability .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound in nucleophilic reactions?

Discrepancies often arise from solvent polarity effects or trace metal contamination. A systematic review approach (PRISMA guidelines) is recommended:

  • Search Strategy : Use tailored strings in Scopus/Web of Science (e.g., "this compound AND nucleophilic substitution") to collate peer-reviewed studies .
  • Data Synthesis : Apply meta-analysis to identify outliers (e.g., Z-scores >3) and isolate variables like solvent dielectric constants (ε) or temperature gradients .

Q. What experimental design principles optimize this compound’s stability in aqueous media for biochemical studies?

  • Buffer Selection : Use phosphate buffers (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze thiol oxidation.
  • Temperature Control : Store solutions at 4°C under nitrogen; stability declines by >50% at 25°C after 24 hours.
  • Validation : Monitor degradation via HPLC (C18 column, UV detection at 210 nm) .

Q. How do advanced computational models (e.g., DFT) enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic sites (e.g., sulfur atom with Fukui indices >0.3) and reaction pathways. Cross-validate with experimental IR frequencies (RMSD <10 cm⁻¹) to refine computational parameters .

Methodological Rigor and Data Analysis

Q. What strategies mitigate bias in literature reviews on this compound’s applications?

  • Inclusion/Exclusion Criteria : Define parameters (e.g., peer-reviewed studies post-2010, exclusion of non-English abstracts).
  • Risk of Bias Assessment : Use Cochrane Collaboration tools to evaluate study quality (e.g., randomization, blinding) .
  • Data Extraction : Standardize templates to capture reaction yields, conditions, and error margins .

Q. How should researchers design experiments to evaluate this compound’s enzyme inhibition kinetics?

  • Kinetic Assays : Use Michaelis-Menten models with varying substrate concentrations (0.1–10 mM) and monitor initial rates via spectrophotometry.
  • Error Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Km and Vmax with 95% confidence intervals .

Handling Data Contradictions

Q. What frameworks resolve conflicting data on this compound’s toxicity in cellular assays?

  • Scoping Review : Map methodologies (e.g., cell lines, exposure durations) to identify protocol variability .
  • Sensitivity Analysis : Rank factors (e.g., cell viability assays: MTT vs. resazurin) by impact on IC₅₀ values .

Systematic Review and Meta-Analysis

Q. Which databases and search strings maximize retrieval of relevant studies for meta-analyses?

Prioritize Scopus and Web of Science with Boolean queries:

   ("this compound" OR "5-sulfanylpentanoic acid methyl ester") AND (synthesis OR stability OR toxicity)  

Filter by publication type (e.g., full-text articles) and subject area (chemistry, biochemistry) .

Sample Preparation and Protocol Validation

Q. How do researchers validate protocols for this compound derivatization in GC-MS analysis?

  • Internal Standards : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects.
  • Recovery Tests : Spike samples at known concentrations (0.1–10 µg/mL) and calculate recoveries (target: 85–115%) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-SULFANYLPENTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-SULFANYLPENTANOATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.